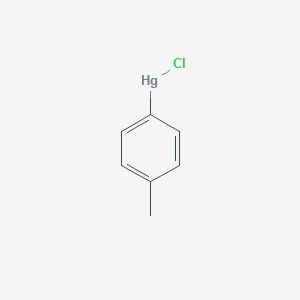

p-Tolylmercuric chloride

Description

Properties

CAS No. |

539-43-5 |

|---|---|

Molecular Formula |

C7H7ClHg |

Molecular Weight |

327.17 g/mol |

IUPAC Name |

(4-methylphenyl)mercury(1+);chloride |

InChI |

InChI=1S/C7H7.ClH.Hg/c1-7-5-3-2-4-6-7;;/h3-6H,1H3;1H;/q;;+1/p-1 |

InChI Key |

PWIXOHDPHIQCLY-UHFFFAOYSA-M |

SMILES |

CC1=CC=C(C=C1)[Hg]Cl |

Canonical SMILES |

CC1=CC=C(C=C1)[Hg+].[Cl-] |

Other CAS No. |

539-43-5 |

Pictograms |

Acute Toxic; Health Hazard; Environmental Hazard |

Synonyms |

Chloro(4-methylphenyl)mercury; p-Tolylmercury Chloride; (p-Methylphenyl)Mercuric Chloride; p-Chloromercuriotoluene; p-Methylphenylmercury Chloride; NSC 36721; |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Routes for P Tolylmercuric Chloride

Direct Mercuration Pathways

Direct mercuration involves the substitution of a hydrogen atom on the aromatic ring of a toluene (B28343) derivative with a mercury-containing group.

| Reactants | Conditions | Product | Yield | Melting Point | Ref. |

| p-Toluenesulfinic Acid, Mercuric Chloride | Boiling Water | p-Tolylmercuric chloride | 51–57% | 233°C |

Direct Mercuration of Toluene with Mercuric Acetate (B1210297)

The direct mercuration of toluene can be achieved using mercuric acetate. scribd.comdergipark.org.tr This electrophilic substitution reaction typically involves heating toluene with mercuric acetate, often in acetic acid. dergipark.org.tr The reaction proceeds through the replacement of a hydrogen atom on the toluene ring with an acetoxymercury group (-HgOAc), which is then converted to the chloride. dergipark.org.tr The uncatalyzed reaction of toluene with mercuric acetate at 50°C yields a mixture of isomers, with the para-substituted product being the most abundant at 56.1%. researchgate.net At 70°C, the distribution shifts slightly, with the para isomer constituting 53.5% of the product mixture. researchgate.net

| Reactant | Reagent | Temperature | Product Distribution (ortho:meta:para) | Ref. |

| Toluene | Mercuric Acetate | 50°C | 30.7 : 13.2 : 56.1 | researchgate.net |

| Toluene | Mercuric Acetate | 70°C | 32.0 : 14.5 : 53.5 | researchgate.net |

Catalytic Mercuration of Substituted Amides

A more recent approach involves the mercuration of N-(p-tolyl)acetamide using mercuric acetate, followed by chloride substitution. This two-step method utilizes catalytic acylation to improve the regioselectivity of the mercuration reaction.

Organometallic Precursor Routes

These methods utilize pre-formed organometallic compounds of toluene which then react with a mercury source to yield this compound.

Reaction of p-Bromotoluene with Sodium Amalgam

This compound can be synthesized from p-bromotoluene by reacting it with sodium amalgam. scribd.com This method provides an alternative route to the direct mercuration of toluene. The purity of the product from this reaction can be assessed by its crystallization behavior, often forming needle-like crystals with a melting point of 238°C.

Utilization of p-Tolylboronic Acid with Mercuric Chloride

The reaction between p-tolylboronic acid and mercuric chloride presents another pathway for the synthesis of this compound. scribd.comwiley-vch.de Mechanistic studies have indicated that this reaction proceeds via the hydroxyboronate ion. wiley-vch.de This method has been shown to be effective for preparing arylmercuric chlorides. wiley-vch.de

| Precursor | Reagent | Product | Ref. |

| p-Bromotoluene | Sodium Amalgam | This compound | scribd.com |

| p-Tolylboronic Acid | Mercuric Chloride | This compound | scribd.comwiley-vch.de |

Reaction of p-Tolyllithium (B8432521) with Mercuric Chloride

One synthetic approach to this compound involves the reaction of p-tolyllithium with mercuric chloride. This method is a common strategy for forming carbon-mercury bonds. While detailed experimental procedures for this specific reaction are not extensively documented in the provided search results, the formation of di-p-tolylmercury from p-tolyllithium and mercuric chloride is mentioned as a known process. orgsyn.orgorgsyn.org The reaction likely proceeds by the nucleophilic attack of the p-tolyllithium on the mercuric chloride, initially forming this compound, which can then react with another equivalent of p-tolyllithium to yield di-p-tolylmercury. Control of the stoichiometry would be crucial to favor the formation of the desired monosubstituted product, this compound.

Transformations from Other Organomercury Species

This compound can be prepared from other organomercury compounds through various transformation reactions.

The conversion of di-p-tolylmercury to this compound is a well-established method. This transformation can be achieved by heating di-p-tolylmercury with mercuric chloride in an alcohol solvent. scribd.com This reaction represents a redistribution or comproportionation reaction, where the two organomercury compounds exchange their organic and inorganic ligands to form the more stable this compound. The reaction between di-p-tolylmercury and mercuric chloride yields this compound. gla.ac.uk

Table 1: Synthesis of this compound from Di-p-tolylmercury

| Reactants | Reagents/Solvents | Conditions | Product | Reference |

| Di-p-tolylmercury | Mercuric chloride, Alcohol | Heating | This compound | scribd.com |

This compound can be synthesized from p-tolylmercuric nitrate (B79036). scribd.com This is typically achieved through a salt metathesis reaction where the nitrate ligand is exchanged for a chloride ligand. The addition of a chloride source, such as hydrochloric acid or a metal chloride, to a solution of p-tolylmercuric nitrate would precipitate the less soluble this compound. scribd.com

Another preparative route involves the conversion of p-tolylmercuric hydroxide (B78521) to this compound. scribd.com This transformation is an acid-base neutralization reaction. The addition of hydrochloric acid to p-tolylmercuric hydroxide results in the formation of this compound and water. scribd.com The p-tolylmercuric hydroxide itself can be generated by the oxidation of di-p-tolylmercury. scribd.com

Conversion from p-Tolylmercuric Nitrate

Diazonium Salt Derived Methods

A significant synthetic route to this compound utilizes the decomposition of diazonium salts in the presence of mercury salts.

The decomposition of the double salt of p-toluenediazonium chloride and mercuric chloride is a known method for preparing di-p-tolylmercury, which can then be converted to this compound. orgsyn.orgorgsyn.org This reaction, when carried out with copper powder in cold acetone (B3395972), yields di-p-tolylmercury. orgsyn.orgorgsyn.org The formation of this compound can be inferred as an intermediate or a subsequent product depending on the reaction conditions and stoichiometry.

Reaction of p-Tolylenediazonium Chloride with Finely Divided Mercury

The synthesis of this compound from p-tolylenediazonium chloride involves a reaction with finely divided mercury. This process, while effective, presents challenges such as the formation of byproducts and the management of residual mercury. A successful synthesis yields this compound as a crystalline solid.

Synthetic Challenges and Optimization

The preparation of this compound is not without its difficulties. Key challenges include the minimization of mercurous chloride as a byproduct and the effective management of inorganic mercury residues.

Minimization of Mercurous Chloride Byproduct Formation

A significant challenge in the synthesis of this compound is the concurrent formation of mercurous chloride (Hg₂Cl₂), also known as calomel. This byproduct arises from the reduction of the mercury species during the reaction. The presence of mercurous chloride complicates the purification of the desired product. In some purification procedures, this chief impurity is addressed by converting it to the oxide, which then remains in a manganese dioxide precipitate during filtration. orgsyn.org

Analytical Validation of Synthetic Purity

Ensuring the purity of the synthesized this compound is paramount for its application in further research or as a reference standard. This is typically achieved through a combination of physical and chemical analysis methods.

Assessment by Crystallization Behavior

The crystallization behavior of this compound serves as an initial indicator of its purity. Pure this compound is characterized by the formation of needle-like crystals. The melting point of these crystals is a key physical constant used for purity assessment, with a reported melting point of 238°C for the pure compound.

Elemental Analysis for Mercury Content

A definitive method for confirming the purity and identity of this compound is through elemental analysis, specifically quantifying the mercury content. This analytical technique provides a direct measure of the amount of mercury present in the sample, which can then be compared to the theoretical percentage based on its molecular formula, C₇H₇ClHg. nist.gov This validation step is crucial for ensuring the compound meets the required standards for its intended use.

Chemical Reactivity and Mechanistic Investigations of P Tolylmercuric Chloride

Carbon-Carbon Bond Formation Reactions

p-Tolylmercuric chloride, an organomercury compound, serves as a valuable reagent in organic synthesis, particularly in reactions that facilitate the formation of carbon-carbon bonds. Its utility is most notable in palladium-catalyzed cross-coupling reactions and electrophilic aromatic substitution reactions.

Cross-Coupling Reactions as a Palladium Catalyst Precursor

This compound plays a significant role as a precursor for palladium catalysts in cross-coupling reactions. These reactions are fundamental in organic chemistry for creating C-C bonds, which are essential for synthesizing complex organic molecules.

Role in Stille Cross-Coupling Chemistry

In the realm of Stille cross-coupling reactions, this compound is utilized to generate the active palladium catalyst. The Stille reaction is a versatile method for forming carbon-carbon bonds by coupling an organotin compound (organostannane) with an organic halide or pseudohalide, catalyzed by a palladium complex. organic-chemistry.orgwikipedia.org While this compound itself is not the direct catalyst, it serves as a precursor to the active Pd(0) species required for the catalytic cycle. harvard.edulibretexts.org The reaction of this compound with a palladium(II) source can generate an organopalladium species which, upon reductive elimination, can form the active Pd(0) catalyst. oup.comnih.gov

The general catalytic cycle of a Stille reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org The active Pd(0) catalyst initiates the cycle by reacting with the organic halide (oxidative addition). This is followed by the transfer of the organic group from the organostannane to the palladium complex (transmetalation). Finally, the two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst (reductive elimination). harvard.edulibretexts.org

General Principles of Facilitating Carbon-Carbon Bond Synthesis

The utility of this compound in facilitating carbon-carbon bond synthesis stems from its ability to participate in transmetalation reactions with transition metal complexes, particularly palladium. oup.com In a typical cross-coupling scenario, the aryl group (p-tolyl) from the organomercurial is transferred to the palladium center. This organopalladium intermediate then reacts with another organic partner, leading to the formation of a new carbon-carbon bond.

For instance, in a reaction involving this compound and an organic halide in the presence of a palladium source, the following steps can be envisioned:

Formation of an Arylpalladium Complex : this compound reacts with a palladium(0) complex to form a p-tolylpalladium(II) chloride species. oup.com

Reaction with the Coupling Partner : This arylpalladium complex then undergoes a reaction, such as insertion or another transmetalation, with the second organic substrate.

Reductive Elimination : The final step is the reductive elimination of the coupled product, which contains a newly formed carbon-carbon bond, and the regeneration of the active palladium catalyst. harvard.edu

The following table summarizes the role of this compound in a representative cross-coupling reaction:

| Reaction Step | Description | Key Species Involved |

| Catalyst Precursor Activation | This compound reacts to form an active palladium catalyst. | This compound, Palladium(II) or (0) source |

| Oxidative Addition | The active Pd(0) catalyst reacts with an organic halide. | Pd(0), R-X (Organic Halide) |

| Transmetalation | The p-tolyl group is transferred from mercury to the palladium complex. | p-Tolyl-Pd(II)-X, Organostannane |

| Reductive Elimination | The coupled organic groups are eliminated from the palladium center, forming the final product and regenerating the catalyst. | R-p-tolyl, Pd(0) |

Electrophilic Aromatic Substitution Reactions

This compound can also participate in electrophilic aromatic substitution (EAS) reactions, where it acts as a source of an electrophilic p-tolyl group. This allows for the direct introduction of the p-tolyl moiety onto another aromatic ring.

Mechanism of p-Tolyl Group Introduction into Aromatic Substrates

The mechanism of electrophilic aromatic substitution involving this compound generally proceeds through a two-step pathway. masterorganicchemistry.com

Attack by the Aromatic Ring : The π-electrons of the aromatic substrate act as a nucleophile and attack the mercury atom of this compound, or more likely, a more electrophilic species derived from it in the presence of a Lewis acid catalyst. This step is typically the rate-determining step as it disrupts the aromaticity of the substrate, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. masterorganicchemistry.comwikipedia.org

Deprotonation : A weak base present in the reaction mixture removes a proton from the sp3-hybridized carbon of the sigma complex. masterorganicchemistry.com This step restores the aromaticity of the ring and results in the final substituted product, where a hydrogen atom on the aromatic substrate has been replaced by the p-tolyl group. wikipedia.org

The presence of activating groups (electron-donating groups) on the aromatic substrate increases the rate of reaction, while deactivating groups (electron-withdrawing groups) decrease the rate. masterorganicchemistry.comwikipedia.org The regioselectivity of the substitution (ortho, meta, or para) is also influenced by the nature of the substituents already present on the aromatic ring. wikipedia.org

The following table outlines the general mechanism for the introduction of a p-tolyl group via electrophilic aromatic substitution:

| Step | Description | Intermediate/Product |

| 1. Formation of Sigma Complex | The aromatic substrate attacks the electrophilic p-tolyl source. | Resonance-stabilized carbocation (Arenium ion) |

| 2. Deprotonation | A base removes a proton to restore aromaticity. | p-Tolyl substituted aromatic compound |

Redox Chemistry of the Organomercury Bond

The carbon-mercury bond in this compound can undergo redox reactions, which involve the change in the oxidation state of the mercury atom. ncert.nic.inlibretexts.org These reactions can lead to the formation of metallic mercury or other mercury species.

This compound can be reduced to form metallic mercury and p-tolyl derivatives. For example, treatment with reducing agents like hydrazine (B178648) hydrate (B1144303) and sodium carbonate can lead to the formation of di-p-tolylmercury, which can then be further reduced. orgsyn.org The oxidation state of mercury in this compound is +2. In reduction reactions, it gains electrons to form elemental mercury (oxidation state 0). ncert.nic.inlibretexts.org

Conversely, oxidation reactions of this compound are also possible, although less commonly documented in the context of synthetic applications. Such reactions would involve the mercury atom losing electrons, potentially leading to the formation of different organomercury salts or complexes. The specific products would depend on the oxidizing agent and the reaction conditions. The study of the redox chemistry of mercury compounds is also relevant in environmental contexts, as the interconversion between different mercury species affects their toxicity and mobility. mdpi.com

Reduction Pathways to Metallic Mercury and Organo-Derivatives

This compound can be reduced to form metallic mercury and various p-tolyl derivatives. The reduction process can be initiated by a range of reagents, including hydrazine hydrate, sodium carbonate, and certain metals like zinc, cadmium, nickel, iron, copper, bismuth, or lead. google.com Electrolytic reduction is another viable method for converting mercury salts into elemental mercury. google.com

In a notable reaction, this compound is converted to di-p-tolylmercury. This transformation is achieved by reacting it with sodium iodide in 95% ethyl alcohol, a process that can be facilitated by reagents that promote the conversion of mercuric ions to metallic mercury or stable complex ions. orgsyn.org Such reagents include inorganic iodides, thiocyanates, thiosulfates, sulfides, hydrosulfites, ferrous hydroxide (B78521), sodium amalgam, metallic sodium, and sodium stannite. orgsyn.org The presence of chloride ions can, however, impede the reduction of Hg(II) by forming Hg(II)-chloride complexes. mdpi.com

Oxidation Reactions

The oxidation of this compound can yield p-chloromercuribenzoic acid. This is accomplished by reacting this compound with potassium permanganate (B83412) in a solution of sodium hydroxide. orgsyn.org The mixture is heated to approximately 95°C, causing the this compound to dissolve and form the sodium salt of p-hydroxymercuribenzoic acid. orgsyn.org After cooling and treatment with alcohol to remove excess permanganate, the solution is acidified with hydrochloric acid to precipitate p-chloromercuribenzoic acid. orgsyn.org

Ligand Exchange and Derivatization

Chloride Displacement by Other Functional Groups (e.g., Selenocyanate)

The chloride ligand in this compound can be displaced by other functional groups, such as selenocyanate (B1200272). This substitution reaction allows for the synthesis of p-tolylmercury selenocyanate and other derivatives. For instance, reacting this compound with potassium selenocyanate in acetone (B3395972) results in the substitution of the chlorine atom.

Synthesis of Related p-Tolylmercury Halides (e.g., Iodide)

The synthesis of other p-tolylmercury halides, such as the iodide form, can be achieved through substitution reactions. By treating this compound with potassium iodide in an alcoholic solution, the chloride is replaced to form p-tolylmercury iodide.

Thermal Demercuration and Decomposition Studies

Formation of Aromatic Hydrocarbons

Thermal demercuration of this compound leads to the formation of aromatic hydrocarbons. oup.com For example, the demercuration of this compound can produce benzene. oup.com The thermal decomposition of related organometallic compounds has been shown to yield various aromatic hydrocarbons. osti.gov

Proposed Mechanisms Involving Aryl Radicals

The thermal decomposition, or demercuration, of arylmercurials like this compound can proceed through mechanisms that involve the generation of aryl radicals. oup.comoup.comoup.com When this compound is heated, it can undergo homolytic cleavage of the carbon-mercury bond to form a p-tolyl radical (p-Tol•) and a mercuric chloride radical (•HgCl).

Reaction Scheme: p-CH₃C₆H₄-HgCl → p-CH₃C₆H₄• + •HgCl

Once formed, the highly reactive p-tolyl radical can participate in a variety of subsequent reactions, a common one being hydrogen atom abstraction from a solvent or another molecule in the reaction mixture to yield toluene (B28343). oup.comoup.com The generation of aryl radicals from precursors like aryl halides or organomercurials is a foundational concept in organic synthesis. nih.govresearchgate.netnih.gov These radical intermediates can engage in diverse transformations, including addition to alkenes, arylation of heteroarenes, and various cyclization reactions, depending on the reaction conditions and the substrates present. nih.govrsc.org The involvement of organomercurials in radical processes is also a subject of study in the context of their biological toxicity, particularly in the enhancement of lipid peroxidation. researchgate.net

The specific pathways for radical generation from organomercurials can be influenced by reaction conditions. researchgate.netacs.org While thermal decomposition is a direct route, photochemical methods or the use of initiators can also facilitate the formation of aryl radicals from their respective precursors under milder conditions. researchgate.netrsc.org

Transmetalation Reactions Involving this compound

Transmetalation is a fundamental step in many catalytic cross-coupling reactions, involving the transfer of an organic group from one metal to another. wikipedia.orgyoutube.com this compound serves as a competent reagent for such transfers, where the p-tolyl group is passed from the mercury center to a transition metal catalyst, most notably palladium. wikipedia.orgresearchgate.net This process is a key step in the catalytic cycle of various cross-coupling reactions, which typically consist of a sequence of oxidative addition, transmetalation, and reductive elimination. youtube.comresearchgate.netresearchgate.net

Transfer of the p-Tolyl Group to Other Metal Centers (e.g., Palladium, Nickel, Manganese)

The p-tolyl group from this compound can be transferred to several different transition metal centers, which then engage in further bond-forming reactions.

Palladium: The transmetalation of the p-tolyl group to a palladium center is a well-established process. wikipedia.org In a typical catalytic cycle, a low-valent palladium(0) complex first undergoes oxidative addition with an organic halide. The resulting organopalladium(II) species then undergoes transmetalation with the organomercurial, such as this compound, to form a diorganopalladium(II) intermediate. This intermediate subsequently undergoes reductive elimination to form the cross-coupled product and regenerate the palladium(0) catalyst. youtube.comresearchgate.net Alternatively, direct reaction with a palladium(II) salt like palladium(II) chloride (PdCl₂) can initiate the process. core.ac.uksigmaaldrich.comwikipedia.org The presence of halide ions, such as iodide, can accelerate the reaction, potentially by forming a more reactive organomercurial ate-complex that facilitates the heterolytic cleavage of the C-Hg bond. researchgate.netresearchgate.net

Nickel: Nickel-catalyzed cross-coupling reactions also utilize transmetalation. nih.govchemrxiv.org The transfer of an aryl group to nickel can proceed through a redox transmetalation mechanism. nih.govchemrxiv.org In this pathway, a nickel(II) species reacts with the organometallic transfer agent. For instance, studies on nickel(II) metallacycles have shown that treatment with silver(I)-aryl complexes results in a facile arylation, consistent with a redox transmetalation where the nickel center is oxidized from Ni(II) to Ni(III) during the aryl group transfer. nih.gov Similar principles apply to the reaction with organomercurials, where the p-tolyl group is transferred to the nickel center, which can then participate in subsequent C-C bond-forming steps. rsc.org

Manganese: While less common than with palladium or nickel, transmetalation to manganese is also a known process in organometallic chemistry. For example, manganese(II) chloride has been shown to participate in transmetalation reactions with organomagnesium compounds (porphyrin complexes) to form organomanganese species. researchgate.net This reaction involves the transfer of the organic ligand from magnesium to the manganese(II) center, resulting in a manganese(III) complex. researchgate.net Though direct studies detailing the transmetalation of this compound specifically to manganese are not as prevalent, the general principle of transferring an organic group to a manganese salt like manganese(II) chloride tetrahydrate remains applicable. honeywell.com

Palladium-Catalyzed Carbonylation Reactions

Palladium-catalyzed carbonylation represents a powerful method for the synthesis of carbonyl-containing compounds, such as esters, amides, and ketones. researchgate.netacs.org Organomercurials, including this compound, can be used as the aryl source in these transformations. wikipedia.orgcore.ac.uk

The general mechanism for the carbonylation of an organomercurial involves several key steps. liv.ac.uk First, the transmetalation of the p-tolyl group from mercury to a palladium(II) species occurs, forming a p-tolylpalladium intermediate (p-Tol-Pd-X). core.ac.ukliv.ac.uk This is followed by the coordination and subsequent migratory insertion of a carbon monoxide (CO) molecule into the palladium-carbon bond. This insertion step generates a p-toluoylpalladium complex (p-Tol-CO-Pd-X). The fate of this acylpalladium intermediate depends on the other reagents present. In the presence of an alcohol, it can lead to the formation of an ester; with an amine, an amide is formed. In some cases, it can react with another molecule of the organomercurial to produce a symmetrical diaryl ketone. core.ac.ukliv.ac.uk The reaction can be run catalytically with respect to palladium if a suitable re-oxidant, such as copper(II) chloride, is used. core.ac.uk

Below is a table summarizing representative conditions for palladium-catalyzed carbonylation reactions involving organometallic reagents, illustrating the key components of such systems.

| Aryl Source | Catalyst | CO Pressure | Solvent | Product Type | Ref |

| Arylmercuric Chloride | PdCl₂/LiCl | 1 atm | Alcohol | Carboxylic Ester | core.ac.uk |

| Arylmercuric Chloride | PdCl₂(PPh₃)₂ | 4-9 atm | Alcohol | Carboxylic Ester | core.ac.uk |

| Arylboronic Acid | Pd(OAc)₂/DPPP | 1 atm | Acetone | Symmetrical Diaryl Ketone | liv.ac.uk |

| Alkylmercury Iodide/ArI | Palladium Complex | - | - | Unsymmetrical Ketone | researchgate.net |

Applications in Advanced Organic Synthesis and Catalysis

Utilization as a Reagent in Complex Molecule Synthesis

The application of p-tolylmercuric chloride as a direct reagent in the synthesis of complex molecules is a classic, albeit now less common, strategy in organic chemistry. Its primary function in this context is as an electrophilic source of a p-tolyl group.

Detailed research findings indicate its use in electrophilic aromatic substitution reactions, where it can introduce the p-tolyl moiety onto other aromatic compounds. This capability is valuable for the synthesis of specifically substituted aromatic structures that may be intermediates in the production of more complex targets.

Furthermore, organomercurials like this compound have been employed in reactions that form new carbon-carbon bonds. For instance, in the presence of palladium catalysts, these reagents can react with alkenes in what is known as the Heck reaction. oup.com This reaction involves the addition of the organopalladium species (formed from the organomercurial) across the double bond of the alkene, followed by elimination to form a substituted alkene. A specific example is the reaction with 2-vinylpyridine (B74390), which ultimately yields a stable organopalladium complex rather than a simple substituted alkene, illustrating its role in building intricate molecular frameworks. oup.com

| Reaction Type | Role of this compound | Product Class | Reference |

| Electrophilic Aromatic Substitution | Electrophilic p-tolyl source | Substituted Aromatic Compounds | |

| Heck Reaction | Arylating agent precursor | Substituted Alkenes / Organometallic Complexes | oup.com |

Design and Development of Catalytic Systems

A more prominent role for this compound in modern organic synthesis is as a precursor in the design and in-situ generation of catalytic systems, particularly for cross-coupling reactions. These reactions are fundamental for creating carbon-carbon bonds, connecting different molecular fragments.

This compound serves as an effective transfer agent for the p-tolyl group to a transition metal, typically palladium, to generate the active catalyst. In reactions like the Stille and Suzuki-Miyaura couplings, a Pd(0) catalyst is required to enter the catalytic cycle. This compound can be used to generate an arylpalladium(II) species, which can then be reduced to the active Pd(0) catalyst or participate directly in certain catalytic pathways. nih.gov For example, it has been identified as a precursor for palladium catalysts in Stille cross-coupling reactions, which join an organostannane with an organic halide.

The general mechanism involves the oxidative addition of an organic halide to a Pd(0) center, followed by transmetalation with an organometallic nucleophile and subsequent reductive elimination to form the product and regenerate the Pd(0) catalyst. nih.govuwindsor.ca Organomercurials like this compound can enter this cycle by transmetalating their organic group to the palladium center.

| Catalytic Application | Function of this compound | Associated Reaction | Reference |

| Catalyst Precursor | Generates active palladium species | Stille Cross-Coupling | |

| Catalyst Precursor | Generates arylpalladium intermediates | Heck Reaction | oup.com |

Precursors for Novel Organometallic Compounds

The ability of this compound to transfer its aryl group to other metals makes it a valuable precursor for the synthesis of new organometallic compounds. gla.ac.uk This process, known as transmetalation, is a key method for accessing organometallic complexes of metals that might be difficult to synthesize directly.

A clear example is the reaction between this compound and 2-vinylpyridine in the presence of lithium chloropalladite (LiPdCl₃). This reaction does not simply yield a coupled organic product but instead forms a novel, stable dimeric organopalladium complex, di-μ-chloro-bis[2-(p-tolyl)-2-(α-pyridyl)ethyl]dipalladium(II). oup.com The σ-bonded structure of this complex, containing a carbon-palladium bond, has been confirmed by spectroscopic methods. oup.com

| Reactant 1 | Reactant 2 | Reactant 3 | Resulting Novel Compound | Reference |

| This compound | 2-Vinylpyridine | Lithium chloropalladite | di-μ-chloro-bis[2-(p-tolyl)-2-(α-pyridyl)ethyl]dipalladium(II) | oup.com |

Beyond palladium, this principle extends to other transition metals. Research on related arylmercurials has shown their utility in transferring aryl groups to platinum, nickel, and manganese, creating a variety of new organometallic complexes with specific substitution patterns. gla.ac.uk Additionally, simple substitution reactions can be performed on this compound itself. For example, the chloride can be replaced by other groups, such as selenocyanate (B1200272), to yield novel organomercury compounds like p-tolylmercury selenocyanate.

Structural Elucidation and Spectroscopic Characterization

Spectroscopic Analysis of p-Tolylmercuric Chloride and Its Complexes

Spectroscopic methods are invaluable in confirming the σ-bonded structures of this compound and its complexes. oup.com These techniques probe the electronic and nuclear environments within the molecule, offering detailed structural insights.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the σ-bonded structures of organometallic compounds like this compound and its complexes. oup.comgla.ac.uk In studies of complexes formed from the reaction of arylmercuric chlorides, including this compound, with 2-vinylpyridine (B74390) in the presence of lithium chloropalladite(II), NMR spectra have been instrumental in establishing the proposed structures. oup.com The analysis of chemical shifts and coupling patterns in the NMR spectra provides definitive evidence for the connectivity of atoms within these complex molecules. oup.comnih.gov

For instance, in a complex derived from a similar arylmercuric chloride, the NMR spectrum displayed distinct resonances corresponding to the different protons in the molecule, such as the N-methylene group and the methine proton. The non-equivalence of the methylene (B1212753) protons observed in the spectrum is a key indicator of a cyclic system where the nitrogen is coordinated to the metal, thus confirming the σ-bonded structure. oup.com

Absorption spectroscopy complements NMR data in the structural confirmation of this compound and its complexes. oup.com This technique provides information about the electronic transitions within a molecule. In conjunction with NMR, absorption spectra have been used to confirm the σ-bonded structures of complexes formed between arylmercuric chlorides and 2-vinylpyridine. oup.com Furthermore, far-infrared spectra of these complexes have shown characteristic bridged Pd-Cl stretching absorptions, further supporting the proposed dimeric structures. oup.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Mass Spectrometry Techniques

Mass spectrometry offers a highly sensitive method for the identification and structural analysis of this compound.

Ion Mobility Spectrometry (IMS) coupled with mass spectrometry (IMS-MS) has emerged as a powerful technique for the characterization of small molecules by providing information on their size, shape, and charge. nih.govnih.govclemson.edu A key parameter derived from IMS is the collision cross-section (CCS), which is a measure of the ion's rotationally averaged surface area. nih.gov The CCS value serves as a unique physicochemical property that aids in the confident identification of a compound. nih.gov

For this compound, predicted CCS values have been calculated for various adducts, providing a valuable reference for its identification in complex mixtures. uni.lu These values are crucial for distinguishing it from isomers and other structurally similar compounds. nih.gov The use of machine learning algorithms to predict CCS values based on molecular structures has significantly expanded the applicability of this technique, even in the absence of experimental standards. mdpi.com

Table 1: Predicted Collision Cross-Section (CCS) Values for this compound Adducts uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 329.00154 | 161.9 |

| [M+Na]⁺ | 350.98348 | 170.0 |

| [M-H]⁻ | 326.98698 | 164.2 |

| [M+NH₄]⁺ | 346.02808 | 182.7 |

| [M+K]⁺ | 366.95742 | 165.3 |

| [M+H-H₂O]⁺ | 310.99152 | 155.7 |

| [M+HCOO]⁻ | 372.99246 | 180.0 |

| [M+CH₃COO]⁻ | 387.00811 | 181.0 |

| [M+Na-2H]⁻ | 348.96893 | 165.6 |

| [M]⁺ | 327.99371 | 163.8 |

| [M]⁻ | 327.99481 | 163.8 |

This data is based on predictions and serves as a reference for analytical identification.

Additional research provides slightly different predicted CCS values, such as 153.4 Ų for the [M+H]⁺ adduct and 156.6 Ų for the [M-H]⁻ adduct. These variations highlight the importance of the specific prediction models and parameters used.

Advanced Diffraction Techniques for Solid-State Structure Determination

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid. mit.edunumberanalytics.com This technique provides precise measurements of molecular dimensions and the packing of molecules in the crystal lattice. rigaku.com For this compound, single-crystal X-ray diffraction would yield the most accurate and unambiguous structural information, including bond lengths, bond angles, and intermolecular interactions. gla.ac.ukoup.com

While specific crystal structure data for this compound was not available in the searched resources, the general principles of X-ray diffraction are well-established. wisc.eduncku.edu.tw The diffraction pattern produced when X-rays interact with a crystal is unique and acts as a "fingerprint" for that specific crystalline solid. ncku.edu.tw Analysis of this pattern allows for the determination of the unit cell dimensions and the precise coordinates of each atom within the unit cell. wisc.eduncku.edu.tw Advanced techniques, such as those employing variable temperature or pressure, can provide further insights into the structural dynamics of the compound. americanpharmaceuticalreview.com

Environmental Research Perspectives

Application as a Standard Reference Material in Mercury Analysis

In analytical chemistry, p-Tolylmercuric chloride is utilized as a standard reference material for the detection and quantification of mercury in various environmental samples. The accuracy of environmental mercury measurements is critical for assessing pollution levels and ensuring regulatory compliance. Standard reference materials (SRMs) with a precisely known concentration of the analyte are fundamental for calibrating analytical instruments, validating methodologies, and ensuring the traceability of measurement results. nist.gov

The use of a stable, high-purity organomercury compound like this compound aids in the development of more accurate and reliable measurement techniques for mercury pollution. While certified reference materials (CRMs) for total mercury in aqueous solutions, such as the mercuric chloride SRM 3177 from NIST, are used as primary calibration standards, compounds like PTMC are valuable in research settings for method development and as a representative organomercury compound. nist.gov

Method Development for Mercury Quantification in Environmental Matrices

The development of robust analytical methods is essential for accurately quantifying mercury in complex environmental matrices such as water, soil, sediment, and biological tissues. rsc.org this compound can be employed during the validation of such methods to assess performance characteristics like recovery, precision, and accuracy, particularly for organomercury species.

Various sophisticated analytical techniques are used for mercury speciation and quantification, often involving a combination of chromatography for separation and sensitive detectors for measurement. researchgate.net These hyphenated techniques include high-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS) or cold vapour atomic fluorescence spectrometry (CV-AFS). researchgate.netresearchgate.net The validation of these complex methods relies on spiking samples with known standards to ensure that the analytical process, from sample extraction to final measurement, is efficient and free from interferences.

For instance, in the development of a method for determining mercury in seawater, key validation parameters are assessed to ensure reliability. nih.gov While this specific study used an inorganic mercury CRM, the principles of validation are universal. The data below illustrates typical performance characteristics for a mercury quantification method.

| Parameter | Performance Metric | Significance in Method Development |

| Linearity (R²) | >0.999 | Ensures the instrument response is proportional to the mercury concentration across a range of values. nih.gov |

| Limit of Detection (LOD) | 0.8 ng/kg | The lowest concentration of mercury that can be reliably detected by the method. nih.gov |

| Limit of Quantification (LOQ) | 2.7 ng/kg | The lowest concentration of mercury that can be accurately and precisely measured. nih.gov |

| Repeatability (RSD) | 0.5% | Measures the precision of the method over a short time with the same operator and equipment. nih.gov |

| Intermediate Precision (RSD) | 2.3% | Measures the precision of the method within a laboratory over a longer period, accounting for different operators and days. nih.gov |

| Recovery | 93.7% - 101.5% | Indicates the accuracy of the method by measuring the percentage of a known amount of mercury (from a standard) that is detected in a sample matrix. researchgate.net |

This table presents representative data from mercury analysis method validation studies to illustrate the application of standards in assessing method performance. researchgate.netnih.gov

Research on Mercury Bioaccumulation in Aquatic Systems

This compound is used in studies investigating the environmental impact of mercury, specifically its bioaccumulation in aquatic systems. Bioaccumulation is the process by which organisms absorb contaminants, like mercury, from their environment, leading to concentrations in their tissues that are higher than in the surrounding water or sediment. This process is of particular concern for organomercury compounds, such as methylmercury, which is the form that predominantly accumulates in fish and biomagnifies up the food chain. nih.govresearchgate.net

Research in this area focuses on understanding the mechanisms by which mercury compounds are taken up by aquatic organisms and transferred through trophic levels. researchgate.netmdpi.com Studies may use compounds like this compound to examine the uptake kinetics and biotransformation of organomercury in various aquatic species. The lipophilic nature of uncharged mercury complexes, such as CH₃HgCl, is believed to facilitate their bioavailability and uptake by organisms. epa.gov Understanding how different organomercury compounds behave within ecosystems is crucial for predicting the risk to wildlife and humans who consume fish. nih.gov

Studies on the Environmental Behavior of Organomercury Compounds

Research into the environmental behavior of organomercury compounds like this compound examines their fate, transport, and transformation in the environment. Organomercury compounds are known to be broad-spectrum biocidal agents, and their environmental impact is linked to their chemical stability and reactivity. researchgate.net The Hg-C bond in these compounds is relatively stable to oxygen and water. wikipedia.org

Biochemical Interactions and Enzymology

Investigation of Enzyme Inhibition Mechanisms

p-Tolylmercuric chloride is recognized as an effective enzyme inhibitor. Its mechanism of action provides crucial insights into the catalytic and regulatory processes of various enzymes. The study of its inhibitory effects contributes to a deeper understanding of enzyme kinetics and the functional roles of specific residues within the enzyme's structure. Research has shown that organomercury compounds can act as non-competitive inhibitors, binding to a site other than the active site, or as irreversible inhibitors that form strong, stable bonds with the enzyme. savemyexams.comfrontiersin.org

The principal mechanism by which this compound deactivates enzymes is through the modification of thiol groups (also known as sulfhydryl groups). These groups are found in the amino acid cysteine and are often critical for an enzyme's structure and catalytic function. nih.gov The thiol group is highly reactive and, in its deprotonated thiolate form, can be targeted by heavy metal compounds. nih.govthermofisher.com

This compound covalently binds to these thiol groups, forming a stable mercaptide linkage. This modification can lead to enzyme inactivation through several means:

Direct Blockage of the Active Site: If the cysteine residue is located within the enzyme's active site, the binding of the bulky p-tolylmercuric group can physically obstruct the substrate from binding.

Conformational Changes: The modification of a thiol group, even one distant from the active site, can induce significant conformational changes in the enzyme's three-dimensional structure. savemyexams.com This can alter the geometry of the active site, rendering it catalytically inactive.

Disruption of Structural Disulfide Bonds: While the primary target is free thiols, the conditions under which organomercurials are used can sometimes affect disulfide bonds, which are crucial for maintaining the protein's tertiary and quaternary structure.

This targeted action on cysteine residues has been a key observation in studies of thiol-dependent enzymes, where the modification of these specific residues leads to a measurable decrease in enzyme activity. nih.gov

Table 1: Effect of Thiol Group Modification on Enzyme Function

| Feature Affected | Consequence of Modification by this compound |

| Catalytic Activity | Direct inhibition if a cysteine residue is in the active site. |

| Enzyme Structure | Induces conformational changes that can inactivate the enzyme. savemyexams.com |

| Substrate Binding | May be blocked or reduced due to changes in active site geometry. |

| Cofactor Binding | Can be disrupted if a thiol group is involved in coordinating a metal cofactor. |

The use of this compound to inhibit enzymes by targeting thiol groups has broader implications for the study of enzyme biology. By observing the effects of this specific modification, researchers can deduce the functional importance of cysteine residues in enzymes.

This approach helps to:

Identify Critical Residues: It serves as a method to identify essential cysteine residues that are vital for catalysis or structural integrity. If treatment with this compound leads to inactivation, it strongly suggests a critical role for one or more thiol groups.

Elucidate Regulatory Mechanisms: Some enzymes are regulated naturally through the reversible oxidation of their thiol groups. Using this compound to create a stable, modified state allows for the study of the "off" state of such regulatory switches, providing insight into how the enzyme is controlled within the cell. nih.gov

Understand Allosteric Control: The inhibition of an enzyme by modification at a site remote from the active site is a hallmark of allosteric regulation. savemyexams.com this compound can be used to probe these allosteric sites and understand how binding events are transmitted through the protein structure to affect the active site.

Role of Thiol Group Modification in Enzyme Deactivation

Use as a Chemical Probe in Biochemical Research

A chemical probe is a small molecule used to study and manipulate biological systems, such as proteins, by binding to a specific target. rjeid.comnih.gov this compound functions as such a probe due to its high reactivity and specificity towards thiol groups.

Its utility as a chemical probe stems from its ability to:

Map Functional Sites: Researchers can use it to "label" or "tag" accessible cysteine residues in a protein. Subsequent analysis can reveal the location of these residues, providing a map of functionally important and solvent-exposed regions of the enzyme.

Investigate Protein Dynamics: The binding of this compound can be monitored to study the accessibility of thiol groups under different conditions (e.g., in the presence or absence of a substrate or allosteric effector), offering insights into the protein's dynamic conformational changes.

Serve as a Basis for Inhibitor Design: Understanding how this compound inhibits an enzyme by binding to a specific site can inform the rational design of new, more selective therapeutic inhibitors that target the same site.

While effective, the use of organomercury compounds like this compound as probes requires careful interpretation due to their potential for non-specific binding and their inherent toxicity.

Emerging Research Frontiers and Future Directions

Development of Greener Synthetic Routes and Methodologies

The traditional synthesis of p-tolylmercuric chloride often involves hazardous reagents and produces significant waste. acs.org Recognizing the need for more environmentally benign processes, researchers are actively developing "green" synthetic alternatives. nih.gov These efforts align with the twelve principles of green chemistry, which prioritize waste prevention, atom economy, and the use of less hazardous chemicals. acs.org

One promising approach involves microwave-assisted synthesis in "dry media" or solvent-free conditions, which can reduce reaction times and energy consumption. cem.com Another avenue is the exploration of enzymatic processes, which offer high specificity and can often be conducted in water at ambient temperatures, thereby avoiding the need for protecting groups and harsh solvents. acs.org For instance, the use of pen-acylase in the synthesis of semi-synthetic antibiotics is a prime example of a successful greener industrial process. acs.org

Table 1: Comparison of Synthetic Methodologies for this compound

| Parameter | Classical Method | Catalytic Mercuration | Potential Greener Routes |

| Starting Materials | p-Toluenesulfinic acid, Mercuric chloride | p-Toluidine, Mercuric acetate (B1210297) | Renewable feedstocks, Less toxic mercury sources |

| Catalyst | None | Benzophenone | Biocatalysts (enzymes) |

| Solvent | Water, Organic Solvents | Acetic Acid | Water, Supercritical fluids, Solvent-free |

| Energy Input | Conventional Heating | Conventional Heating | Microwave irradiation, Ultrasound |

| Key Challenges | Byproduct formation, Mercury residues | Reaction time | Scalability, Catalyst stability |

| Yield | 51-57% | 89% (crude) | Under Investigation |

Exploration of Undiscovered Catalytic Activities and Selectivities

While this compound has been utilized as a precursor for palladium catalysts in cross-coupling reactions like the Stille reaction, its full catalytic potential remains an active area of investigation. Researchers are exploring its utility in a broader range of organic transformations, aiming to uncover novel catalytic activities and selectivities. rsc.org

One area of interest is its potential role in carbon-carbon bond-forming reactions, a cornerstone of organic synthesis. cem.com Studies are examining its effectiveness in reactions such as the Baylis-Hillman reaction and copper-catalyzed Glaser coupling. cem.com The ability of organomercury compounds to react with halogens to form organic halides also presents opportunities for developing new synthetic methodologies. wikipedia.org

Furthermore, the influence of this compound on polymerization reactions is being explored. jurispro.com Its potential to act as a catalyst or initiator in the synthesis of novel polymers with unique properties is a promising frontier. numberanalytics.com The development of highly selective catalysts is a major goal, with research focusing on tailoring the catalyst structure to control reaction outcomes. rsc.org

Advanced Computational Chemistry for Mechanistic Insights

Computational chemistry has emerged as a powerful tool for elucidating the complex mechanisms of chemical reactions. wikipedia.org By employing methods such as Density Functional Theory (DFT), researchers can model molecular structures, calculate reaction energies, and predict reaction pathways. wikipedia.org These computational approaches provide invaluable insights into the behavior of this compound at the molecular level.

For instance, computational studies can help to understand the electronic and structural factors that govern the reactivity of the carbon-mercury bond. cedarville.edu This knowledge is crucial for designing more efficient and selective catalytic systems. Advanced computational models can also predict the collision cross-section of ions, which aids in the analytical characterization of this compound and its derivatives.

The application of quantum computational chemistry holds the potential to solve complex quantum mechanical problems that are currently intractable with classical computers. aps.org This could lead to a deeper understanding of the electronic structure and reactivity of organomercury compounds, paving the way for the rational design of new catalysts and materials. aps.org

Innovative Applications in Material Science and Biotechnology

The unique properties of this compound are being harnessed for innovative applications in both material science and biotechnology. In material science, organomercurials are being investigated for their role in the synthesis of novel polymers and materials with tailored properties. numberanalytics.comcedarville.edu For example, they have been used in the synthesis of poly(3-alkylthiophene)s, which are of interest for their electronic properties. cedarville.edu

In the realm of biotechnology, this compound and related compounds are utilized in studies of enzyme inhibition. The ability of mercury compounds to bind to thiol groups in proteins makes them useful probes for understanding enzyme mechanisms and for the development of potential therapeutic agents.

Furthermore, the development of genetically engineered organisms for phytoremediation highlights a novel biotechnological approach to address mercury contamination. nih.gov Genes such as merA (mercuric ion reductase) and merB (organomercurial lyase) from bacteria can be introduced into plants to enable them to detoxify highly toxic organic mercury compounds into less harmful elemental mercury. nih.govresearchgate.net

Strategies for Mercury Speciation and Remediation in Environmental Systems

The environmental fate and toxicity of mercury are highly dependent on its chemical form, or speciation. epa.gov Organomercury compounds like this compound are generally more toxic and mobile in the environment than inorganic mercury. epa.gov Therefore, accurate analytical methods for mercury speciation are essential for assessing environmental contamination and risk. psanalytical.com

Several analytical techniques are employed for mercury speciation, including high-performance liquid chromatography (HPLC) and gas chromatography (GC) coupled with sensitive detectors like atomic fluorescence spectrometry or inductively coupled plasma mass spectrometry (ICP-MS). psanalytical.comintertek.com These methods allow for the separation and quantification of different mercury species in environmental samples such as soil and water. intertek.comresearchgate.net

Remediation strategies for mercury-contaminated sites are a critical area of research. Phytoremediation, which uses plants to remove or detoxify pollutants, is a promising and environmentally friendly approach. researchgate.net Genetically engineered plants expressing bacterial mercury resistance genes have shown the ability to grow in mercury-contaminated soils and volatilize elemental mercury. nih.govresearchgate.net Another approach is bioremediation, which utilizes microorganisms that can transform toxic mercury compounds into less harmful forms. researchgate.net For example, some bacteria can reduce ionic mercury to elemental mercury. researchgate.netresearchgate.net

Table 2: Mercury Speciation and Analytical Techniques

| Mercury Fraction | Predominant Species | Analytical Technique |

| Mobile and Toxic | Soluble inorganic mercury (Hg²⁺), Alkyl mercury species (e.g., methylmercury) | HPLC-ICP-MS, GC-ICP-MS, Solid-Phase Extraction intertek.comresearchgate.net |

| Semi-Mobile | Elemental mercury (Hg⁰), Mercury amalgams | Sequential Acid Extraction researchgate.net |

| Non-Mobile | Mercuric sulfide (B99878) (HgS), Mercurous chloride (Hg₂Cl₂) | Sequential Acid Extraction researchgate.net |

Q & A

Q. What are the established synthetic routes for p-Tolylmercuric chloride, and how can purity be validated experimentally?

this compound can be synthesized via the reaction of p-bromotoluene with sodium amalgam under controlled conditions. Post-synthesis, purity is validated through crystallization behavior (e.g., needle-like crystals with a melting point of 238°C), solubility profiles in benzene or chloroform, and elemental analysis for mercury content . Derivatives like the iodide form are prepared by substituting chloride with potassium iodide in alcoholic solutions, with purity confirmed via melting point consistency (213–217°C) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Due to its mercury content and reactivity, researchers must use tightly sealed goggles, face shields, and long-sleeved protective clothing. Respiratory protection (NIOSH/MSHA-approved) is critical if exposure limits are exceeded. Work should occur in well-ventilated fume hoods, with strict adherence to hygiene practices (e.g., avoiding ingestion/inhalation) and waste disposal protocols for mercury-containing compounds .

Q. How should experimental procedures involving this compound be documented to ensure reproducibility?

Follow guidelines for detailed experimental reporting: specify reagent purities (e.g., supplier, batch), reaction conditions (temperature, solvent ratios), and characterization methods (melting points, spectroscopic data). For novel derivatives, include full synthetic pathways, purification steps, and analytical validation (e.g., NMR, elemental analysis) .

Advanced Research Questions

Q. How does the presence of perchloric acid influence isomer distribution in palladium-mediated couplings of this compound?

In reactions with palladium acetate, perchloric acid accelerates the formation of p-tolylpalladium intermediates, leading to a mixture of bitolyl isomers (70% p,p’-bitolyl, with minor o,p’ and m,p’ products). Without acid, only p,p’-bitolyl forms slowly. This suggests acid-mediated destabilization of intermediates, enabling alternative coupling pathways .

Q. What analytical techniques resolve discrepancies in reported melting points or reactivity of this compound derivatives?

Cross-validate data using differential scanning calorimetry (DSC) for decomposition thresholds (e.g., carbonate derivatives decompose above 260°C) and comparative solubility tests in organic solvents. Conflicting reactivity reports (e.g., nitrate vs. sulfonic chloride interactions) require kinetic studies under standardized conditions to isolate variables like solvent polarity .

Q. How can systematic literature reviews address gaps in mechanistic understanding of this compound reactions?

Apply PRISMA guidelines to filter studies by experimental rigor: include peer-reviewed articles with full synthetic details, exclude non-English or non-reproducible methods. Use databases like SciFinder and Reaxys to map reaction pathways (e.g., halogenation, sulfonation) and identify understudied areas, such as arsenic/boron trichloride interactions .

Q. What strategies optimize the stability of this compound derivatives during storage and reaction?

Store derivatives in anhydrous, inert atmospheres (argon/glovebox) to prevent hydrolysis. For moisture-sensitive reactions (e.g., Grignard reagent synthesis), pre-dry solvents and use molecular sieves. Monitor stability via periodic FT-IR or TGA to detect decomposition .

Methodological Considerations

- Data Contradiction Analysis : Compare solvent-dependent reactivity (e.g., alcohol vs. chloroform solubility) and temperature effects using Arrhenius plots to explain rate variations .

- Experimental Design : For toxicity studies, reference OECD guidelines for mercury compounds, including acute exposure protocols and LC50 determination in model organisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.